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Azido-PEG4-beta-D-glucose

Cat. No.: B605852
M. Wt: 381.38 g/mol
InChI Key: AJCOHNWPGBTGTQ-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG4-beta-D-glucose (CAS 1609083-15-9) is a chemical compound designed as a versatile tool for bioconjugation and advanced therapeutic research . It features three key functional components: a terminal azide group that enables efficient "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) , a hydrophilic tetraethylene glycol (PEG) spacer that significantly enhances solubility in aqueous media , and a beta-D-glucose moiety that can facilitate recognition by biological systems such as glucose transporters . This combination of features makes it highly valuable in bioconjugation, where it acts as a linker to attach molecules like proteins or peptides to surfaces, nanoparticles, or other molecules, forming stable triazole linkages . The incorporated glucose group can improve the targeting of these conjugates, potentially increasing the efficacy of targeted drug delivery systems by leveraging specific biological uptake pathways . Furthermore, its application extends to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the development of carbohydrate-based self-assembling systems for creating advanced biocompatible materials . With a molecular formula of C 14 H 27 N 3 O 9 and a molecular weight of 381.38 g/mol , it is typically supplied as a solid and should be stored desiccated at -20°C . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27N3O9 B605852 Azido-PEG4-beta-D-glucose

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCOHNWPGBTGTQ-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Mechanistic Studies and Optimization of Click Chemistry with Azido Peg4 Beta D Glucose

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation

The CuAAC reaction is a powerful tool for bioconjugation, forming a stable triazole linkage between an azide (B81097), such as the one present in Azido-PEG4-beta-D-glucose, and a terminal alkyne. biochempeg.comsci-hub.se This reaction is known for its high yields, regioselectivity producing the 1,4-disubstituted triazole, and mild reaction conditions. researchgate.netnih.gov

The CuAAC reaction proceeds efficiently in aqueous media, which is a significant advantage for bioconjugation applications. nih.govacs.org The copper(I) catalyst is central to the reaction's efficiency, as it significantly lowers the activation energy compared to the uncatalyzed reaction. researchgate.netnih.gov The rate of the CuAAC reaction can be influenced by several factors, including the concentration of reactants, the copper(I) source, and the presence of accelerating ligands. researchgate.net Research has shown that the reaction can be very fast, with rate constants significantly higher than uncatalyzed cycloadditions. nih.gov For instance, studies on similar PEGylated azides have demonstrated that with appropriate ligands, the reaction can achieve high turnover numbers and frequencies even at low catalyst concentrations. researchgate.net

The efficiency of the reaction in aqueous solutions is critical for conjugating this compound to sensitive biomolecules like proteins and peptides, which must be handled in physiological buffers. nih.gov The polyethylene (B3416737) glycol (PEG) chain in this compound enhances its solubility in aqueous environments, further facilitating the reaction. axispharm.combroadpharm.com

A primary challenge in using CuAAC for bioconjugation is the potential toxicity of copper ions to biological systems. frontiersin.orgmdpi.com To mitigate this, various copper-chelating ligands have been developed. These ligands serve a dual purpose: they stabilize the Cu(I) oxidation state, preventing its disproportionation or oxidation, and they accelerate the reaction rate. nih.govnih.gov

Tris(triazolylmethyl)amine-based ligands, such as TBTA and THPTA, are commonly used to improve the biocompatibility and efficiency of CuAAC reactions. sci-hub.semdpi.com These ligands protect the biomolecules from damage by reactive oxygen species that can be generated in the presence of copper and a reducing agent like sodium ascorbate (B8700270). nih.gov The design of water-soluble and biocompatible ligands is an active area of research, with the goal of minimizing copper-induced toxicity while maximizing conjugation efficiency. researchgate.netresearchgate.net For instance, the use of zwitterionic ligands like betaine (B1666868) has been shown to be effective in aqueous media. researchgate.net Furthermore, strategies such as using an excess of the ligand relative to the copper can help sequester free copper ions, enhancing the biocompatibility of the reaction. nih.gov

Ligand TypeKey FeaturesImpact on Biocompatibility
Tris(triazolylmethyl)amine (e.g., TBTA, THPTA) Stabilizes Cu(I), accelerates reaction. sci-hub.semdpi.comReduces copper toxicity and protects biomolecules from oxidative damage. nih.gov
Bathophenanthroline sulfonates High reactivity, water-soluble. sci-hub.seAllows for efficient reactions at low, less toxic copper concentrations. nih.gov
Zwitterionic ligands (e.g., betaine) Biocompatible and effective in aqueous media. researchgate.netEnhances reaction rates in biological buffers with minimal toxicity.
Copper-chelating azides The azide reactant itself chelates copper, acting as both reactant and catalyst. mdpi.comIncreases reaction rates, allowing for lower overall copper concentrations. mdpi.com

The efficacy of conjugating this compound via CuAAC is highly dependent on the reaction conditions. Key parameters that can be optimized include pH, temperature, co-solvents, and the choice of reducing agent. researchgate.netnih.gov

The reaction is generally robust over a wide pH range (typically 4-12), though for bioconjugation, a pH between 6.5 and 8.0 is often preferred to maintain the integrity of the biomolecule. nih.govnih.gov Compatible buffers include phosphate (B84403) and HEPES, while Tris buffer should be avoided as it can inhibit the reaction by chelating copper. nih.gov The reaction is typically performed at room temperature. nih.gov

The choice of copper source and reducing agent is also critical. Copper(II) sulfate (B86663) (CuSO₄) in combination with a reducing agent like sodium ascorbate is the most common system used to generate the active Cu(I) catalyst in situ. researchgate.netresearchgate.net The ratio of these components, as well as the ratio of the azide to the alkyne, can be optimized to achieve high conjugation yields. researchgate.net The addition of organic co-solvents like DMSO can sometimes be beneficial, particularly for less soluble reaction partners. nih.gov

Ligand Design and Copper Chelation Strategies for Biocompatibility

Selectivity and Specificity Considerations in Complex Biological Milieus

The successful application of this compound for labeling in living systems hinges on the high selectivity and specificity of the chosen bioorthogonal reaction. The term "bioorthogonal" implies that the reactive partners will only react with each other and not with any of the vast number of other functional groups present in a biological environment. chempep.com

The azide group itself is an excellent bioorthogonal handle as it is small, stable, and essentially absent from most biological systems. nih.gov This inherent inertness minimizes off-target reactions with endogenous molecules. The primary source of non-specific signal or side reactions typically arises from the ligation partner or the reaction conditions.

In the context of SPAAC, while the reaction is highly selective for the azide, the hydrophobicity of some cyclooctynes, like DBCO, can lead to non-specific binding to proteins and cell membranes. acs.org This can result in background signal in imaging applications. The use of PEGylated cyclooctynes, such as DBCO-PEG4, can mitigate this issue by increasing the hydrophilicity of the probe. royalsocietypublishing.orgnih.gov

In any in vivo or in-cell labeling experiment, it is critical to include appropriate controls to validate the specificity of the labeling. This can include control experiments where one of the bioorthogonal partners is omitted or competition experiments with an excess of the unlabeled sugar. The D-glucose moiety of this compound is expected to be recognized by glucose transporters, which can aid in its cellular uptake and targeting to specific metabolic pathways. axispharm.com However, the extent to which the PEG4-azide modification affects its recognition and processing by cellular machinery must be empirically determined for each biological system. uni-konstanz.de

Iv. Research Applications of Azido Peg4 Beta D Glucose in Biomolecular Labeling and Probes

Development of Fluorescent and Affinity Probes for Glycans and Glycoconjugates

The unique structure of Azido-PEG4-beta-D-glucose makes it an ideal building block for the synthesis of custom probes designed to target, visualize, and isolate glycan-binding proteins and other glycoconjugates.

The azide (B81097) group on this compound enables its covalent attachment to a wide variety of reporter molecules, most notably fluorophores, through click chemistry. medchemexpress.com This bioorthogonal reaction is highly specific and efficient, proceeding under mild, biologically compatible conditions. biorxiv.org The two primary strategies used are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide on the glucose conjugate with a terminal alkyne group attached to a fluorescent dye. rsc.org This creates a stable triazole linkage, permanently tethering the fluorophore to the glucose-PEG scaffold. axispharm.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC is often employed. rsc.org This reaction uses a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), pre-attached to a fluorophore. medchemexpress.com The ring strain in the cyclooctyne allows it to react spontaneously with the azide group without the need for a metal catalyst, making it highly suitable for live-cell imaging. rsc.orgbiorxiv.org

These strategies allow for the creation of fluorescent glucose probes that can be used to investigate glucose transporter activity or to identify and visualize glycan-binding proteins that recognize glucose.

Click Chemistry Reaction Components Key Features Primary Use Case
CuAAC Azide, Terminal Alkyne, Copper(I) CatalystHigh efficiency, rapid reaction rate. rsc.orgIn vitro conjugation, fixed-cell labeling. nih.gov
SPAAC (Copper-Free) Azide, Strained Alkyne (e.g., DBCO, BCN)No cytotoxic copper catalyst required, biocompatible. medchemexpress.comrsc.orgLive-cell and in vivo imaging. biorxiv.orgchempep.com

In addition to fluorophores, the azide group can be conjugated to biotin (B1667282), a small vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This process, known as biotinylation, transforms the this compound into a high-affinity probe for enrichment and detection.

The strategy mirrors that of fluorophore conjugation, where an alkyne-modified biotin derivative is reacted with this compound via CuAAC or SPAAC. The resulting biotinylated glucose probe can be used in pull-down assays to isolate and identify glucose-binding proteins from complex biological samples.

Conversely, a more common application in glycobiology involves reversing the roles. Cells are first metabolically labeled with an azido-sugar to express azide groups on their surface glycans. nih.gov These azide-tagged cells can then be treated with a biotin probe containing a reactive alkyne group (e.g., DBCO-PEG4-Biotin). uni-konstanz.de The labeled glycoproteins and glycolipids can be enriched from cell lysates using streptavidin-coated beads and subsequently identified by mass spectrometry, a technique central to glycoproteomics. chempep.comnih.gov

Fluorescent probes derived from or used in conjunction with azido-sugars are instrumental in advanced imaging studies of glycan distribution and dynamics. chempep.com Once glycans are metabolically labeled with an azide and subsequently "clicked" to a fluorophore, their location and movement can be tracked in real-time.

Techniques employed for this purpose include:

Confocal Fluorescence Microscopy: This allows for high-resolution, three-dimensional imaging of fluorescently labeled glycans on the cell surface and within intracellular compartments, providing insights into their subcellular localization. researchgate.net

Super-Resolution Microscopy: Techniques like Expansion Microscopy (ExM) can be combined with bioorthogonal labeling to visualize glycan ultrastructures at a nanoscale resolution, far beyond the diffraction limit of conventional microscopy. nih.gov

These imaging methods have been used to visualize de novo glycan biosynthesis during embryonic development and to map the spatial organization of glycans on the cell surface. nih.govacs.org

Biotinylation and Enrichment Methodologies

Metabolic Glycoengineering for In Situ Labeling of Cellular Glycomes

Metabolic glycoengineering is a powerful technique that enables the introduction of bioorthogonal chemical reporters, such as the azide group, into cellular glycans during their natural biosynthesis. researchgate.net This process allows for the in-situ labeling and subsequent visualization or enrichment of specific classes of glycoconjugates. nih.gov

The process begins by incubating cells or organisms with a non-native, azide-modified monosaccharide precursor. nih.gov To facilitate cell entry, these precursors are often peracetylated (i.e., have acetyl groups attached), which increases their membrane permeability. chempep.com Once inside the cell, cytosolic esterases remove the acetyl groups, trapping the azido-sugar. acs.org

This sugar is then processed by the cell's own metabolic pathways and incorporated by glycosyltransferases into growing glycan chains on proteins and lipids. frontiersin.orgnih.gov The result is a cell surface decorated with glycans bearing a bioorthogonal azide handle. acs.org It is crucial to note that the precursors used for this purpose are typically acetylated azido-sugars like peracetylated N-azidoacetylmannosamine (Ac4ManNAz), peracetylated N-azidoacetylgalactosamine (Ac4GalNAz), or peracetylated N-azidoacetylglucosamine (Ac4GlcNAz), rather than this compound itself. chempep.comacs.orgacs.org

Azido-Sugar Precursor Incorporated As Primary Glycan Target(s)
Ac4ManNAzN-azidoacetyl sialic acid (SiaNAz)Sialylated N-glycans and O-glycans. acs.orgnih.gov
Ac4GalNAzN-azidoacetylgalactosamine (GalNAz)Mucin-type O-glycans. chempep.com
Ac4GlcNAzN-azidoacetylglucosamine (GlcNAz)O-linked GlcNAc (O-GlcNAc), Hyaluronan. acs.org

Once the cellular glycome is tagged with azides, it becomes a dynamic substrate for studying the complex pathways of glycan biosynthesis and remodeling. nih.gov By "clicking" probes like fluorophores or biotin to the azide-labeled glycans, researchers can track their journey through the cell and their ultimate fate. nih.gov

This approach allows for:

Pulse-Chase Experiments: By adding the azido-sugar for a short period (pulse) and then replacing it with the natural sugar (chase), researchers can follow a specific cohort of glycans as they are synthesized in the endoplasmic reticulum and Golgi apparatus, transported to the cell surface, and eventually endocytosed or shed. nih.gov

Identification of Glycosylated Proteins: Biotinylated glycans can be enriched and the attached proteins identified via mass spectrometry, leading to the discovery of novel glycoproteins and their sites of glycosylation. chempep.comnih.gov

Studying Enzyme Activity: The method can be used to probe the activity and substrate promiscuity of various glycosyltransferases, the enzymes responsible for building glycan chains. frontiersin.org For example, studies have revealed that certain enzymes can unexpectedly incorporate unnatural sugars into various glycan structures. nih.gov

This powerful combination of metabolic labeling and bioorthogonal chemistry provides an unparalleled window into the intricate and dynamic world of the cellular glycome.

Studies on Glycan Dynamics in Cellular Processes

The study of glycan dynamics, which involves monitoring the synthesis, trafficking, and turnover of complex carbohydrate structures (glycans) in living cells, commonly employs a strategy known as metabolic oligosaccharide engineering. This technique involves introducing a sugar analog containing a bioorthogonal chemical reporter, such as an azide, into cells. The cell's metabolic machinery incorporates this unnatural sugar into its glycans. These now-tagged glycans can be visualized with fluorescent probes or enriched for proteomic analysis through click chemistry.

However, this compound is generally not utilized for this type of metabolic labeling to study the de novo synthesis of glycans. The structure of the compound, with the glucose unit attached to a PEG linker, likely prevents its recognition and processing by the intricate enzymatic pathways responsible for building glycan chains from monosaccharide precursors. Instead, researchers use peracetylated azido-sugars like N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz), which can more readily enter cells and be incorporated into glycan structures. nih.gov

While not used for metabolic incorporation, a potential, albeit less direct, application of this compound in studying glycan-related cellular processes could involve its use as a probe to interact with cell-surface glucose transporters. Once bound, the azide handle could be used to label or capture interacting proteins in proximity, providing insights into glucose transport dynamics, which are often linked to cellular metabolic states and glycosylation.

Site-Specific Bioconjugation to Proteins and Peptides for Functionalization Studies

A primary application of this compound is in the site-specific functionalization of proteins and peptides. This process allows for the precise attachment of the glucose-PEG moiety to a predetermined location on a protein, creating a well-defined bioconjugate. Such modification is valuable for studying protein function, improving therapeutic properties, or creating novel biomaterials. The core of this strategy lies in reacting the azide group of this compound with a complementary alkyne handle that has been engineered into the target protein. axispharm.comlumiprobe.com

To prepare a protein for conjugation with this compound, a bioorthogonal alkyne group must first be introduced into the protein's structure at a specific site. A common and powerful method to achieve this is through the use of unnatural amino acids (UAAs). During recombinant protein expression in a host system like E. coli, a UAA containing an alkyne group, such as L-homopropargylglycine (HPG) or p-ethynyl-L-phenylalanine, can be incorporated in response to a specific codon (e.g., the AUG start codon or an amber stop codon). uzh.ch This results in a protein with a chemically unique alkyne handle at a genetically encoded position, ready for reaction with an azide-containing molecule.

Table 1: Examples of Unnatural Amino Acids for Engineering Alkyne Handles

Unnatural Amino Acid Structure Method of Incorporation
L-Homopropargylglycine (HPG) An alkyne-containing analog of methionine Methionine-auxotrophic expression host
p-Ethynyl-L-phenylalanine An alkyne-containing analog of phenylalanine Amber suppression with engineered tRNA/tRNA synthetase pair

Once an alkyne-modified protein is produced and purified, it can be covalently conjugated to this compound via a click chemistry reaction. This creates a new biomolecule: the original protein now appended with a glucose-PEG4 chain at a specific site.

This "glyco-functionalized" protein can be used in a variety of functional assays. For example, if the protein is an antibody or a scaffold protein, the attached glucose moiety can be used to target the conjugate to cells that overexpress glucose transporters (GLUTs), a common feature of many cancer cells. Functional assays could then measure the binding affinity, internalization, and downstream effects of this targeted delivery. The PEG4 linker provides spatial separation between the protein and the glucose, minimizing the risk of the modification disrupting the protein's native function while allowing the glucose to be accessible for binding to its target. axispharm.com

Table 2: Illustrative Functional Assays for Glucose-Conjugated Proteins

Assay Type Purpose Example Measurement
Cell Binding Assay To determine the affinity of the conjugate for cells expressing glucose transporters. Flow cytometry or ELISA to quantify binding of the conjugate to cancer cells vs. control cells.
Internalization Assay To investigate whether the conjugate is taken up by target cells. Confocal microscopy to visualize fluorescently-labeled conjugates inside cells over time.

A critical step after bioconjugation is the thorough characterization of the product to confirm its identity, purity, and structural integrity. This ensures that the functional assays are performed on a well-defined molecular species.

Stoichiometry: The stoichiometry of the conjugation, or the number of this compound molecules attached to each protein, is a key parameter.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique separates proteins by size. Successful conjugation results in an increase in the molecular weight of the protein, which can be observed as a "band shift" to a higher position on the gel compared to the unmodified protein. uzh.ch

Mass Spectrometry (MS): High-resolution mass spectrometry, such as ESI-MS (Electrospray Ionization Mass Spectrometry), provides a precise measurement of the conjugate's mass. The observed mass should correspond to the theoretical mass of the protein plus the mass of the attached this compound linker (381.38 Da). This confirms the covalent attachment and can verify the 1:1 stoichiometry if a single modification site was engineered. nih.gov

Integrity: It is also crucial to ensure that the protein has not been damaged or aggregated during the conjugation process.

High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) can be used to assess the purity and aggregation state of the conjugate. A successful conjugate should elute as a single, sharp peak, separate from any remaining unconjugated protein or high-molecular-weight aggregates. arvojournals.org

Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary and tertiary structure of the protein. The CD spectrum of the conjugate should be nearly identical to that of the unmodified protein, indicating that the conjugation process did not cause it to unfold or misfold.

Table 3: Representative Data for Characterization of a Protein-Azido-PEG4-beta-D-glucose Conjugate

Analysis Method Unmodified Protein Protein-PEG4-Glucose Conjugate Interpretation
SDS-PAGE Single band at 50 kDa Single band at ~50.4 kDa Successful conjugation, molecular weight increase.
ESI-MS (Deconvoluted Mass) 50,000 Da 50,381 Da Confirms 1:1 covalent conjugation.

V. Research Applications in Targeted Delivery and Proteomics

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs) Utilizing Azido-PEG4-beta-D-glucose Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. This compound serves as a component for constructing these crucial linkers.

The linker in a PROTAC is not merely a spacer but an active modulator of the molecule's physicochemical properties and biological activity. rsc.org Key design principles include linker length, composition, and rigidity, all of which influence cellular permeability, solubility, and the stability of the ternary complex (PROTAC-target-E3 ligase). rsc.orgacs.org

Polyethylene (B3416737) glycol (PEG) chains are frequently incorporated into linkers due to their hydrophilicity, which can enhance the solubility of the often large and lipophilic PROTAC molecule. rsc.org The PEG unit can also improve pharmacokinetic properties and reduce cytotoxicity. rsc.org However, the optimal linker composition is highly dependent on the specific target and E3 ligase ligands. For instance, in some contexts, more rigid alkyl-based linkers have demonstrated superior cell penetration compared to more flexible PEG linkers. chemrxiv.org

The length of the linker is a pivotal parameter. A linker that is too short may prevent the formation of a stable ternary complex due to steric hindrance, while an excessively long linker can lead to suboptimal engagement and reduced degradation efficiency. rsc.orgchemrxiv.org Researchers often synthesize a series of PROTACs with varying PEG linker lengths to empirically determine the optimal distance for efficient ternary complex formation. rsc.org Strategic modifications to the linker backbone, such as replacing a PEG unit with a phenyl ring, have been shown to dramatically improve passive permeability and reduce susceptibility to cellular efflux pumps. nih.gov

The modular synthesis of PROTACs relies on efficient and specific conjugation chemistries. The azide (B81097) functional group on this compound makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.com This reaction forms a stable triazole ring, covalently linking the PEG chain to a ligand that has been functionalized with an alkyne group. acs.org

The typical synthetic strategy involves creating "E3 ligase ligand-linker" conjugates as building blocks. medchemexpress.com For example, a ligand for the von Hippel-Lindau (VHL) E3 ligase, such as (S,R,S)-AHPC, can be pre-conjugated to a PEG4 linker that is terminated with an azide group. medchemexpress.com This E3 ligase ligand-linker-azide module can then be readily "clicked" onto a target protein ligand that bears a terminal alkyne. This modular approach allows for the rapid assembly of a library of PROTACs with different target specificities. acs.org The reaction is highly efficient and can be performed under mild conditions, preserving the integrity of the complex biological ligands. acs.org

A variety of in vitro assays are employed to characterize newly synthesized PROTACs and to confirm their mechanism of action before proceeding to cellular studies. These methods assess the molecule's physicochemical properties, its ability to form the crucial ternary complex, and its stability.

Initial assessments often include determining the chemical stability, solubility, and cell membrane permeability of the PROTAC. nih.gov Techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays can provide insights into a PROTAC's ability to cross biological membranes. nih.gov

Direct evaluation of ternary complex formation is essential. Several biophysical techniques are available for this purpose:

Fluorescence Polarization (FP): Competitive FP assays can measure the binding affinity of the PROTAC for its respective E3 ligase. nih.gov

Size Exclusion Chromatography (SEC): SEC can distinguish the larger ternary complex from the smaller binary complexes (e.g., E3-PROTAC or Target-PROTAC), allowing for a comparison of the relative amount of ternary complex formed by different PROTACs. nih.gov

Förster Resonance Energy Transfer (FRET): FRET-based biochemical assays can be designed to produce a signal upon the proximity-induced formation of the ternary complex. chemrxiv.org

Native Gel Electrophoresis: This technique can serve as a rapid, semi-quantitative tool to visualize the formation of stable ternary complexes. acs.org

Finally, in vitro ubiquitination assays confirm that the formed ternary complex is functional, leading to the transfer of ubiquitin to the target protein. chemrxiv.org

Table 1: In Vitro Assays for PROTAC Characterization

Assay Type Purpose Principle Reference(s)
Permeability Assays
Caco-2 Assay Measures cell permeability and efflux Monitors the transport of a compound across a monolayer of Caco-2 cells. nih.gov
Ternary Complex Formation
Competitive FP Measures binding affinity to E3 ligase A fluorescently labeled ligand competes with the PROTAC for binding to the E3 ligase, causing a change in polarization. nih.gov
Size Exclusion Chromatography (SEC) Quantifies relative ternary complex formation Separates molecules based on size; the ternary complex elutes earlier than binary complexes. nih.gov
FRET-based Assay Validates ternary complex formation Proximity of fluorescently labeled binding partners (target and E3 ligase) brought together by the PROTAC results in a FRET signal. chemrxiv.org
Native Gel Electrophoresis Semi-qualitatively assesses complex formation The ternary complex migrates differently than individual components on a non-denaturing gel. acs.org
Functional Assays

Strategies for Ligand Conjugation to E3 Ubiquitin Ligases and Target Proteins

Investigating Glycan-Mediated Targeting Strategies for Research Tool Development

Beyond its role as a linker component, the glucose moiety of this compound can be exploited for targeted delivery. This glycoconjugation strategy leverages specific biological transport mechanisms to enhance the cellular uptake of molecules in specific cell populations.

The primary mechanism for glucose-mediated targeting involves the family of glucose transporter (GLUT) proteins. researchgate.net Many types of cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, which leads to the overexpression of GLUTs, particularly GLUT1, on their surface. By attaching a glucose moiety to a molecule or nanoparticle, researchers can hijack this transport system to achieve preferential uptake into cancer cells compared to healthy cells. researchgate.net

Studies have demonstrated that liposomes functionalized with glucose show significantly higher cellular uptake in various cancer cell lines (such as A431, 4T1, and MDA-MB-231) compared to non-functionalized liposomes or those coated with other sugars like mannose. The efficiency of this uptake is dependent on the way the glucose is presented. For instance, the specific attachment point on the glucose ring is critical; covalent binding at the C-6 position is thought to be optimal for preserving the hydroxyl groups at C-1, C-3, and C-4, which are essential for interaction with the GLUT1 transporter. mdpi.com Furthermore, the length of the spacer arm connecting the glucose to the cargo can also influence internalization efficiency, with longer PEG spacers sometimes leading to better uptake. researchgate.net

Table 2: Comparative Cellular Uptake of Glycoconjugated Liposomes Data adapted from a study comparing glucose- and mannose-coated liposomes in various cell lines. Uptake is shown as the number of nanoparticles (NPs) per cell.

Cell Line Uncoated Liposomes (NPs/cell) Mannose-Coated Liposomes (NPs/cell) Glucose-Coated Liposomes (NPs/cell)
A431 (Cancer) ~1,500 ~2,500 ~4,000
4T1 (Cancer) ~1,000 ~2,000 ~5,000
MDA-MB-231 (Cancer) ~2,000 ~4,000 ~12,000

This table illustrates the significantly enhanced uptake of glucose-coated nanoparticles in cancer cell lines, which overexpress glucose transporters, compared to a non-cancerous cell line.

The targeting capability of glucose has been harnessed to create a variety of advanced research reagents. By combining the targeting function of glucose with the flexible and biocompatible properties of PEG and a reactive handle like an azide, compounds such as this compound become powerful building blocks for sophisticated biological tools. axispharm.com

Examples of such research reagents include:

Targeted PROTACs: A PROTAC featuring a glucose moiety on its linker could potentially be directed toward GLUT-overexpressing cancer cells, increasing its effective concentration at the site of action and enhancing degradation of the target protein within those specific cells.

Targeted Imaging Agents: Fluorescent dyes or other imaging agents can be conjugated to glucose-PEG structures to visualize and track GLUT-expressing cells or to study the dynamics of GLUT-mediated transport.

Aptamer-Based Molecular Switches: In one study, this compound was used in the development of a high-throughput screening platform to convert nucleic acid aptamers into molecular switches, demonstrating its utility in creating novel biosensors and diagnostic tools. broadpharm.com

Targeted Drug Delivery Systems: The compound can be used to functionalize the surface of nanoparticles or liposomes, creating vehicles for the targeted delivery of therapeutic agents or research compounds to specific cells. axispharm.comsmolecule.com

These glycoconjugate-based reagents are instrumental in studying cellular processes, validating drug targets, and developing new therapeutic and diagnostic strategies.

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym Role/Function Mentioned
This compound - Core compound; linker component; glycoconjugate for targeting
(S,R,S)-AHPC VH032 VHL E3 ligase ligand
Propargyl-PEG4-beta-D-glucose - Similar compound used for bioconjugation and PROTAC synthesis
Pomalidomide - Cereblon (CRBN) E3 ligase ligand
Nutlin-3 - MDM2 E3 ligase ligand
JQ1 - BET bromodomain inhibitor (target protein ligand)
Thalidomide - Cereblon (CRBN) E3 ligase ligand
Vemurafenib - BRAF inhibitor

Role of Glucose Moiety in Receptor Recognition and Cellular Uptake Mechanisms

Application in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for assessing the functional state of entire enzyme families within complex biological samples, such as cell lysates or even living organisms. nih.govacs.orgfrontiersin.org Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes active site-directed chemical probes to selectively label and identify active enzymes, providing a direct readout of their catalytic function. nih.govnih.gov

The general design of an activity-based probe (ABP) consists of a reactive group that covalently binds to the active site of a target enzyme and a reporter tag, such as a fluorophore or biotin (B1667282), for detection and enrichment. nih.govfrontiersin.org A sophisticated and widely used variation is the two-step labeling approach, often termed Click Chemistry-ABPP (CC-ABPP). In this method, the probe contains a small, bioorthogonal handle, like an azide group, instead of a bulky reporter tag. nih.govmdpi.com After the probe labels its target enzyme, a reporter molecule containing a complementary reactive group (e.g., an alkyne) is added, which then selectively "clicks" onto the azide handle via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com

This compound is ideally suited for this two-step ABPP approach, particularly for targeting carbohydrate-active enzymes like glycosidases.

Glucose Moiety : Acts as a recognition element, guiding the probe to the active sites of enzymes that naturally process glucose, such as β-glucosidases. broadpharm.comacs.org

Azide Group : Serves as the bioorthogonal handle for click chemistry. broadpharm.commdpi.com Its small size and inertness in biological systems prevent interference with probe binding and cellular processes. mdpi.com

PEG4 Linker : The hydrophilic PEG spacer enhances the probe's solubility in aqueous biological buffers. broadpharm.comaxispharm.com

In this context, while this compound itself serves as a building block, the principle is demonstrated by probes designed with similar features. For instance, mechanism-based inhibitors like cyclophellitol (B163102), when configured with an azide group, become powerful ABPs for retaining β-glucosidases. acs.org These probes form a stable, covalent bond with the enzyme's catalytic nucleophile, effectively trapping the active enzyme, which can then be visualized or identified following a click reaction. acs.orgnih.gov This approach has been instrumental in profiling glycosidase activity in various organisms, from bacteria to plants and mammals. acs.orgfrontiersin.orgnih.gov

Table 1: Research Findings using Azide-Alkyne Click Chemistry in Activity-Based Protein Profiling of Glycosidases

Research Focus Probe Type / Principle Key Findings & Applications Citations
Profiling Retaining Glycosidases Cyclophellitol aziridine (B145994) probes with azide handles. Probes are highly selective for retaining β-glucosidases (e.g., human GBA1) and can be used for in-situ detection in cells. Enables visualization and identification of active enzyme molecules. acs.orgnih.gov
Multiplex Plant Proteomics α- and β-configured cyclophellitol aziridine probes with fluorescent or biotin tags. Successfully profiled dozens of active α- and β-glycosidases in plants, including β-glucosidases, β-xylosidases, and others, demonstrating the ability to monitor multiple enzyme activities simultaneously. nih.gov
Identifying Xylanolytic Enzymes α- and β-glycosidase selective cyclitol aziridine probes (JJB384, JJB111). Enabled the identification of novel, active glycoside hydrolases involved in xylan (B1165943) degradation in a hyperthermophilic archaeon (Thermococcus sp.), showcasing ABPP's utility in extremophiles. frontiersin.org
Broad Spectrum Glycosidase Probes Deoxygenated cyclophellitol aziridines. Development of probes capable of inter-class profiling, labeling both β-glucosidases and β-galactosidases, expanding the scope of traditional, highly selective probes. rsc.org

Glycoproteomics and Identification of Glycosylated Biomolecules

Glycoproteomics aims to identify the full complement of proteins that are modified by carbohydrates (glycans), as well as the specific sites of this modification. Glycosylation is a critical post-translational modification that affects protein folding, stability, and function. A powerful technique in this field is metabolic oligosaccharide engineering, where cells are supplied with unnatural, azide-modified sugar precursors. nih.gov

This compound and related azido (B1232118) sugars are key reagents in this methodology. broadpharm.comnih.gov The process unfolds as follows:

Metabolic Incorporation : Cells are incubated with an azido sugar. The cell's biosynthetic machinery recognizes the sugar moiety (e.g., glucose) and incorporates it into newly synthesized glycans on proteins and lipids. nih.govchempep.com This effectively plants a chemical "handle" onto a wide range of glycoconjugates.

Bioorthogonal Ligation : The azide-tagged biomolecules can then be specifically labeled through click chemistry. nih.gov For proteomic analysis, an alkyne-functionalized biotin tag is typically used. The biotin provides a high-affinity handle for enrichment.

Enrichment and Identification : After cell lysis, the biotinylated glycoproteins are captured and purified from the complex protein mixture using streptavidin-coated beads. nih.gov The enriched proteins are then digested and identified by mass spectrometry, providing a detailed inventory of the glycoproteome. nih.govchemrxiv.org

This strategy has been used to uncover the roles of glycosylation in diverse biological contexts. For example, using azide-labeled precursors for sialic acid (like Ac4ManNAz) or O-linked glycans (like Ac4GalNAz) has enabled the large-scale identification of sialoglycoproteins and mucin-type glycoproteins, respectively. nih.govbiorxiv.org These studies have revealed dynamic changes in glycosylation in diseases like cancer and have even led to the unexpected discovery that small non-coding RNAs can be glycosylated, creating a new class of biomolecules termed "glycoRNAs". nih.govbiorxiv.org The use of this compound would similarly enable the specific investigation of metabolic pathways that utilize glucose for glycan synthesis.

Table 2: Research Findings using Metabolic Labeling with Azido Sugars for Glycoproteomics

Research Focus Azido Sugar Probe Used Key Findings & Applications Citations
General Glycan Visualization & Proteomics Various azido sugars (e.g., for sialic acid). Established the core principle of metabolic labeling with azides followed by Staudinger ligation or click chemistry for imaging glycans in cells and for their enrichment and proteomic analysis. nih.gov
Discovery of RNA Glycosylation Peracetylated N-azidoacetylmannosamine (Ac4ManNAz). Revealed that small non-coding RNAs in mammalian cells can be modified with N-glycans, creating "glycoRNAs" that are displayed on the cell surface. nih.gov
Selective Probing of O-Glycans A rationally designed N-azidoacetylgalactosamine analog (GalNAzMe). Developed a probe specific for O-GalNAc glycosylation that avoids metabolic interconversion, allowing for precise imaging and proteomic analysis of this cancer-relevant modification. biorxiv.org
Generation of "Clickable" Extracellular Matrices Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz). Used to metabolically incorporate azide tags into the extracellular matrix (ECM) produced by cells, creating novel "clickECM" biomaterials for tissue engineering applications. chempep.com

Vi. Research Directions in Glycobiology and Enzyme Engineering with Azido Peg4 Beta D Glucose

Metabolic Engineering of Glycans for Understanding Biological Roles

Metabolic glycoengineering utilizes synthetic sugars like Azido-PEG4-beta-D-glucose to introduce chemical reporters into cellular glycans. nih.govacs.org This process involves feeding cells the azido-sugar, which is then incorporated into various glycoconjugates by the cell's own biosynthetic pathways. nih.gov The embedded azide (B81097) group can then be selectively tagged for visualization and analysis. nih.gov

The surfaces of all living cells are adorned with a complex layer of glycans, which play crucial roles in cell-cell communication, signaling, and adhesion. researchgate.netwikipedia.org By metabolically labeling these surface glycans with this compound, researchers can track their dynamics and interactions. The azide handle allows for the attachment of fluorescent probes, enabling the visualization of glycan trafficking and localization during signaling events. thno.org

While this technique offers powerful insights, it is important to consider that the introduction of modified sugars can sometimes alter the very biological processes being studied. thno.org Therefore, careful optimization of labeling concentrations is crucial to minimize potential perturbations to cellular physiology. acs.orgthno.org

The interactions between glycans and proteins are fundamental to a vast array of biological processes. researchgate.netwikipedia.org this compound facilitates the study of these interactions through several innovative methods. One approach involves metabolically incorporating the azido-sugar into cellular glycans and then using click chemistry to attach cross-linking agents. escholarship.org This allows for the capture and identification of proteins that bind to specific glycans, providing a snapshot of the glycan interactome within a living cell. escholarship.org

Another strategy utilizes glycan arrays, where various glycans, including those modified with azido-sugars, are immobilized on a surface. wikipedia.org These arrays can then be probed with proteins of interest to identify binding partners and characterize the specificity of these interactions. wikipedia.orgmpg.de The inclusion of a PEG spacer, as found in this compound, can enhance the accessibility of the sugar moiety for protein binding. mpg.de

Table 1: Research Findings in Metabolic Glycan Engineering

Research AreaKey FindingCitation
Cell Signaling Metabolic labeling with azido-sugars allows for the visualization of glycan dynamics in living cells. nih.govthno.org
Glycan-Protein Interactions Azido-sugar labeling combined with cross-linking and mass spectrometry can identify glycan-binding proteins in their native environment. escholarship.org
Glycan Arrays PEG linkers on immobilized azido-sugars can improve the detection of glycan-protein binding events. mpg.de

Investigating Glycan Function in Cell Signaling and Recognition

Directed Evolution of Glycosynthases and Glycosidases Using Azido-Sugars

Glycosidases and their engineered variants, glycosynthases, are enzymes that cleave and form glycosidic bonds, respectively. nsf.govnih.govacs.org The directed evolution of these enzymes aims to create new catalysts with improved or novel activities for synthesizing complex carbohydrates. biorxiv.orgbiorxiv.org Azido-sugars, including this compound, are instrumental in this endeavor.

A significant challenge in directed evolution is the rapid screening of vast libraries of enzyme variants to identify those with desired properties. nih.govresearchgate.net The use of azido-sugars as donor substrates for glycosynthases provides a powerful solution. nsf.govnih.gov The glycosynthase reaction releases an azide ion, and the development of sensitive azide detection methods has enabled high-throughput screening. nsf.govresearchgate.net

Two notable screening methods have been developed:

pCyn-GFP Regulon Method: This method utilizes an engineered E. coli strain where the presence of azide ions induces the expression of Green Fluorescent Protein (GFP). nsf.govresearchgate.net The fluorescence intensity directly correlates with the activity of the glycosynthase variant. nsf.gov

Click Chemistry Method: This approach relies on the reaction of the released azide with a fluorescent alkyne probe. nsf.govbiorxiv.orgacs.org The change in fluorescence upon the click reaction allows for the quantification of enzyme activity. biorxiv.orgacs.org This method has been successfully used in fluorescence-activated cell sorting (FACS) to screen libraries of over a million mutants. biorxiv.orgbiorxiv.org

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex glycans. rsc.orgnih.gov Engineered glycosynthases that utilize azido-sugar donors are valuable tools in this approach. nsf.govnih.gov The directed evolution of these enzymes allows for the tailoring of their substrate specificity, enabling the synthesis of bespoke glycans that would be difficult to produce through purely chemical or biological means. biorxiv.orgbiorxiv.org

The ability to evolve enzymes that can efficiently use donors like this compound opens up possibilities for creating a wide range of glycoconjugates with potential applications in therapeutics and materials science. frontiersin.org

Table 2: High-Throughput Screening Methods for Glycosynthase Activity

MethodPrincipleApplicationCitation
pCyn-GFP Regulon Azide-induced expression of Green Fluorescent Protein in engineered E. coli.Quantifying glycosynthase activity by measuring fluorescence. nsf.govresearchgate.net
Click Chemistry Reaction of released azide with a fluorescent alkyne probe.High-throughput screening and sorting of enzyme libraries using FACS. nsf.govbiorxiv.orgbiorxiv.orgacs.org

Development of High-Throughput Screening Assays for Enzyme Activity

Fundamental Studies of Carbohydrate Chemistry and Reactivity

Azido-sugars are not only valuable tools for biological studies but also important building blocks in synthetic carbohydrate chemistry. uni-konstanz.dechemistryviews.orgresearchgate.net The azide group is a versatile functional group that can serve as a precursor to amines or participate in various chemical transformations. uni-konstanz.deresearchgate.net

The introduction of an azide group into a sugar molecule, such as in this compound, can be achieved through several chemical methods, including nucleophilic substitution of leaving groups or diazo transfer reactions. uni-konstanz.dechemistryviews.org The reactivity of the azide group, particularly its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), is central to its utility in bioconjugation and the construction of complex glycoconjugates. medchemexpress.combroadpharm.comspringernature.com

Understanding the chemical properties and reactivity of azido-sugars is crucial for designing new molecular probes and developing novel synthetic methodologies in the field of glycoscience.

Bioorthogonal Chemistry in Materials Science and Biomaterials Research

The unique architecture of this compound, featuring a terminal azide group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a glucose moiety, makes it a valuable tool in materials science and biomaterials research. axispharm.combroadpharm.comlabcompare.com Its utility stems from the ability of the azide group to participate in highly specific and efficient bioorthogonal reactions, most notably click chemistry. medchemexpress.comaxispharm.com These reactions allow for the precise covalent attachment of the molecule onto various substrates, enabling the development of advanced functional materials.

The primary bioorthogonal reactions involving this compound are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.com CuAAC provides a robust method for linking the molecule to alkyne-functionalized surfaces or polymers, while SPAAC offers a copper-free alternative that is particularly advantageous for applications involving living cells or delicate biological systems where copper toxicity is a concern. acs.orgnih.gov

Surface Functionalization and Biomaterial Synthesis

A significant application of this compound in materials science is the functionalization of surfaces and nanoparticles. axispharm.com By immobilizing this compound onto a material's surface via click chemistry, researchers can create biomaterials with tailored properties. The PEG spacer enhances the water solubility and biocompatibility of the material, while the terminal glucose unit can act as a recognition motif for specific biological interactions, such as binding to glucose transporters. axispharm.combroadpharm.com This strategy is employed to create biomaterials that can selectively interact with cells or to construct targeted drug delivery systems. axispharm.com

In one research application, azido-sugars, including β-D-Glucose-PEG4-azide, were attached to dendrimers using the CuAAC reaction. nih.gov This method allowed for precise control over the amount of sugar conjugated to the dendrimer surface, creating glycosylated dendrimers designed to target glioblastoma cells. nih.gov

Metabolic Glycoengineering for "Smart" Biomaterials

Beyond direct surface conjugation, this compound and its acetylated analogues are used in metabolic glycoengineering to create cell-derived biomaterials. acs.org In this approach, cells are cultured with an azide-modified monosaccharide, which they metabolically process and incorporate into the glycans of their extracellular matrix (ECM). acs.orgfrontiersin.org The resulting azide-functionalized ECM can then be modified through bioorthogonal click chemistry with alkyne-bearing molecules, such as fluorescent dyes for imaging or therapeutic agents. acs.orgnih.gov This technique provides a powerful method for fabricating functionalized, cell-derived matrices for applications in tissue engineering and drug delivery. acs.org

Research has provided detailed procedures for incorporating azide-bearing glycans into the ECM of NIH 3T3 cells and subsequently functionalizing them using both CuAAC and SPAAC. acs.org This demonstrates a blueprint for designing and characterizing metabolically glycoengineered systems for biomedical applications. acs.org The choice between CuAAC and SPAAC depends on the specific requirements of the experiment; for instance, SPAAC is preferred for modifying living cell systems to avoid copper-induced toxicity. acs.orgnih.gov

The table below summarizes key research findings where this compound and similar structures are used in biomaterials research.

Research AreaBioorthogonal ReactionKey Finding/ApplicationReference
Targeted Nanoparticles Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Synthesis of glycosylated PAMAM dendrimers with a precise sugar payload for targeting glioblastoma. nih.gov
Functional Biomaterials CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Fabrication and functionalization of cell-derived extracellular matrices bearing azide groups for tissue engineering applications. acs.org
Cell Surface Engineering SPAACLabeling of metabolically incorporated azido-monosaccharides in living Arabidopsis roots with DBCO-functionalized dyes for glycan imaging. nih.gov
Glycoprotein Synthesis CuAAC and SPAACCell-free production of clickable azido-sialoglycoproteins that can be conjugated with fluorophores for research and therapeutic development. nih.gov

These research directions highlight the versatility of this compound as a bridge between synthetic materials and biological systems. Its application in bioorthogonal chemistry facilitates the creation of sophisticated biomaterials with precisely controlled surface chemistry and functionality, opening new avenues for targeted therapies, advanced tissue engineering scaffolds, and fundamental studies in glycobiology.

Vii. Future Perspectives and Advanced Methodological Developments

Integration of Azido-PEG4-beta-D-glucose into Multi-Modal Research Platforms

The unique trifecta of properties offered by this compound—a bioorthogonal azide (B81097) handle, a biocompatible PEG spacer, and a biologically recognized glucose moiety—makes it an ideal candidate for integration into multi-modal research platforms. Such platforms combine multiple analytical or therapeutic functionalities into a single, cohesive system. For instance, the glucose component can target cells with high glucose uptake, such as cancer cells that overexpress glucose transporters (GLUTs) axispharm.comnih.gov. Simultaneously, the azide group can be "clicked" to a wide array of probes, including fluorescent dyes for imaging, affinity tags for proteomics, or therapeutic agents for drug delivery.

A key future direction is the development of theranostic agents that combine diagnostic imaging with targeted therapy. A recent study, for example, developed a dual-targeting near-infrared fluorescence (NIRF) probe for cancer imaging by conjugating a fluorophore with both a peptide targeting neuropilin-1 (NRP1) and 2-Azido-2-deoxy-D-glucose to target GLUT1 nih.gov. This approach demonstrates how a glucose-bearing azide linker can be used to create probes that not only locate tumors with high precision but could also be adapted to carry a therapeutic payload, embodying the "see and treat" paradigm. The incorporation of this compound into such systems could enhance water solubility and targeting efficiency, enabling sustained retention at the tumor site for both imaging and treatment nih.gov.

Advancements in Microfluidics and High-Throughput Screening for Bioconjugation Studies

Microfluidics and high-throughput screening (HTS) have revolutionized biological research by enabling massive parallelization of experiments at picoliter to nanoliter scales. chemrxiv.orgnih.gov These technologies are exceptionally well-suited for optimizing and executing the bioconjugation reactions involving this compound. Droplet-based microfluidics, which encapsulates single cells or molecules in discrete aqueous droplets within an oil phase, provides millions of isolated micro-reactors. chemrxiv.orgnih.gov

The "click chemistry" reactions enabled by the azide group of this compound are ideal for these platforms due to their high efficiency, specificity, and rapid kinetics under mild, aqueous conditions. nih.govnih.gov For example, a microfluidic HTS system could be designed to screen vast libraries of alkyne-modified therapeutic compounds for their ability to conjugate to this compound that has been metabolically incorporated into target cells. A 2020 study demonstrated a click-chemistry-based HTS method for the directed evolution of glycosynthases, using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to generate a fluorescent signal inside E. coli cells, which could then be sorted. biorxiv.org This highlights how the predictable and robust nature of the azide-alkyne reaction allows for functional screening on a massive scale, a principle directly applicable to bioconjugation studies with this compound. Such platforms can drastically reduce the time and cost required to identify lead compounds for targeted drug delivery or to optimize conjugation conditions. nih.govrsc.org

Computational Chemistry Approaches for Predicting Reactivity and Conjugation Outcomes

The rational design of complex biomolecules is increasingly reliant on computational chemistry and molecular modeling. These in silico approaches allow researchers to predict the physicochemical properties and reactivity of molecules like this compound and its conjugates before undertaking laborious and expensive synthesis.

For instance, computational models can predict water solubility, a critical parameter for any biological probe or therapeutic. A study focused on creating water-soluble prodrugs used computational predictions (QPlogS values) to determine the optimal PEG linker length needed to confer solubility to a hydrophobic parent compound jst.go.jp. The study concluded that a PEG4 linker provided a significant improvement in predicted solubility, which guided their synthetic strategy. This same approach can be applied to predict how conjugation with this compound will alter the solubility and other properties of a target molecule. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the transition states of bioorthogonal reactions, helping to predict the kinetics and success of a planned conjugation. biorxiv.org By simulating the docking of a glucose-PEG-azide conjugate into the active site of a target protein or its interaction with a cell-surface receptor, researchers can refine the design of linkers and targeting moieties for optimal biological activity.

Emerging Bioorthogonal Reactions and Their Synergy with this compound

The azide group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and unique reactivity. mdpi.comresearchgate.net While the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions are the most established methods, the field is continuously evolving. mdpi.commedchemexpress.comacs.org The future will see the application of emerging bioorthogonal reactions that offer alternative kinetics, improved biocompatibility, or novel release mechanisms, many of which can leverage the versatile azide handle of this compound.

The primary bioorthogonal reactions compatible with the azide group each offer distinct advantages and disadvantages, making them suitable for different applications. nih.gov

ReactionKey FeatureCatalyst RequiredTypical EnvironmentPrimary Advantage
Staudinger LigationReaction with a phosphine (B1218219) reagentNoIn vitro, Live CellsFirst truly bioorthogonal reaction; no metal catalyst needed. mdpi.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Reaction with a terminal alkyneYes (Copper I)In vitro, Fixed CellsVery fast and efficient; considered the "gold standard" click reaction. nih.govacs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reaction with a strained cyclooctyne (B158145) (e.g., DBCO, BCN)NoIn vitro, Live Cells, In vivoExcellent biocompatibility for live-cell and in vivo applications due to the absence of a toxic catalyst. medchemexpress.comacs.org

The ongoing search for new reactions aims to expand this toolbox. Research into alternative dipoles and dipolarophiles may yield novel azide-based ligations with even faster kinetics than SPAAC or with different orthogonal compatibilities, allowing for multiple, simultaneous labeling experiments within the same biological system. The inherent reactivity of the azide in this compound ensures its relevance and synergy with these next-generation bioorthogonal tools.

Expanding the Scope of Research Applications in Chemical Biology

The foundational applications of this compound in bioconjugation and as a PROTAC linker are just the beginning. medchemexpress.comglpbio.com Future research is poised to expand its use into more sophisticated areas of chemical biology, driven by the advanced methodologies discussed above.

Key growth areas include the study of dynamic biological processes like glycosylation, where azido-sugars can be metabolically incorporated into glycans and tracked in real-time. nih.gov This allows for the investigation of the role of glycans in health and disease with unprecedented detail. Another promising frontier is in the development of advanced drug delivery systems, where the glucose moiety can be used to target cancer cells or cross the blood-brain barrier, while the PEG linker improves pharmacokinetics and the azide allows for the attachment of highly specific payloads. axispharm.com

Future Application AreaRole of this compoundPotential Research Finding
Advanced GlycobiologyMetabolic label for tracking newly synthesized glycoconjugates. nih.govMapping the dynamic changes in the cell-surface glycome during immune cell activation or viral infection.
Targeted TheranosticsA trivalent linker for targeting (glucose), imaging (via clicked fluorophore), and therapy (via clicked drug). nih.govReal-time visualization of drug accumulation in a tumor and simultaneous assessment of therapeutic response.
PROTAC DevelopmentA hydrophilic linker connecting a target-binding ligand and an E3 ligase ligand. medchemexpress.comglpbio.comCreation of PROTACs with improved cell permeability and solubility, leading to more effective degradation of "undruggable" protein targets.
Biomaterial FunctionalizationSurface anchor for immobilizing proteins or other biomolecules onto scaffolds for tissue engineering. axispharm.comDevelopment of "smart" scaffolds that can present growth factors or other signaling molecules in a spatially controlled manner to guide tissue regeneration.

By combining its unique chemical functionalities with cutting-edge techniques, this compound is set to remain a valuable tool for scientists working at the interface of chemistry and biology.

Q & A

Q. What is the structural rationale behind incorporating a PEG4 spacer in Azido-PEG4-beta-D-glucose for bioconjugation applications?

The PEG4 spacer enhances aqueous solubility and biocompatibility while minimizing steric hindrance during conjugation. The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific bioconjugation, and the β-D-glucose moiety can facilitate targeted delivery to glucose transporter (GLUT)-expressing cells. The PEG chain length (4 repeating units) balances hydrophilicity and molecular flexibility, optimizing reaction efficiency and stability in physiological conditions .

Q. What characterization techniques are essential for verifying the purity and structural integrity of this compound post-synthesis?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of PEG4, azide, and glucose moieties via characteristic proton shifts (e.g., azide resonance at ~3.3 ppm, glucose anomeric protons at ~4.5–5.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for reproducible bioconjugation) and detect impurities from incomplete PEGylation or acetyl deprotection.
  • Mass Spectrometry (MS) : To validate molecular weight (theoretical: 381.38 g/mol) and detect side products like truncated PEG chains .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for CuAAC-mediated conjugation of this compound to alkyne-functionalized biomolecules?

Optimization involves:

  • Catalyst Concentration : Use 1–5 mM Cu(I) (e.g., TBTA ligand) to balance reaction speed and cytotoxicity.
  • Solvent System : Aqueous buffers (e.g., PBS) with 10–20% DMSO to enhance reagent solubility, as this compound is water-soluble but may require cosolvents for hydrophobic alkynes .
  • Temperature and Time : 25–37°C for 2–24 hours, monitored via HPLC or fluorescence quenching to avoid over-conjugation and aggregation.
  • Stoichiometry : A 1.2:1 molar ratio (azide:alkyne) minimizes unreacted biomolecules .

Q. What are the key considerations when designing in vivo studies using this compound for targeted drug delivery systems?

Critical factors include:

  • Pharmacokinetics : PEG4’s hydrophilicity prolongs circulation time but may reduce cellular uptake; balance with glucose-mediated targeting to GLUT1/3-rich tissues (e.g., tumors).
  • Metabolic Stability : Monitor β-D-glucose cleavage by serum enzymes (e.g., glucosidases) using LC-MS to confirm conjugate integrity.
  • Biodistribution : Use radiolabeled (e.g., ¹⁸F) or fluorescently tagged derivatives to quantify targeting efficiency and off-site accumulation .

Data Analysis and Contradiction Resolution

Q. How should discrepancies in reported solubility profiles of this compound across studies be addressed?

Discrepancies may arise from:

  • Purity Variations : Commercial batches with <95% purity (e.g., residual acetyl groups) may reduce solubility. Validate purity via HPLC before use .
  • Storage Conditions : Improper storage (e.g., exposure to moisture or light) can degrade PEG or azide groups. Store desiccated at –20°C .
  • Analytical Methods : Compare solubility data using standardized protocols (e.g., dynamic light scattering for aggregation detection) .

Q. What experimental strategies can resolve conflicting results in the cellular uptake efficiency of this compound conjugates?

  • Control Experiments : Use non-targeting analogs (e.g., Azido-PEG4-alpha-D-mannose) to isolate GLUT-specific uptake .
  • Competitive Inhibition : Co-incubate with excess D-glucose to confirm receptor-mediated internalization .
  • Single-Cell Analysis : Employ flow cytometry or confocal microscopy to account for heterogeneous GLUT expression in cell populations .

Methodological Guidance

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Stepwise Documentation : Detail PEGylation ratios, reaction times, and purification steps (e.g., size-exclusion chromatography).
  • Batch Consistency : Use NMR to verify PEG chain length and azide conversion efficiency across batches .
  • Reference Standards : Compare synthetic products with commercially available reference materials (e.g., BroadPharm BP-22505) .

Q. What are the best practices for validating the biological activity of this compound conjugates in vitro?

  • Dose-Response Curves : Assess conjugate efficacy (e.g., drug delivery) across a 0.1–100 µM range to identify non-linear effects.
  • Cytotoxicity Controls : Test free (unconjugated) drug and PEG4-glucose alone to isolate conjugate-specific effects.
  • Receptor Knockdown : Use siRNA or CRISPR to silence GLUTs and confirm target dependency .

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Azido-PEG4-beta-D-glucose

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